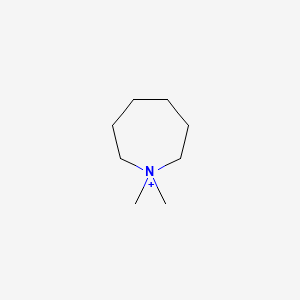
1H-Azepinium, hexahydro-1,1-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Azepinium, hexahydro-1,1-dimethyl- is a chemical compound with the molecular formula C8H18N+ It is a derivative of azepine, a seven-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of 1H-Azepinium, hexahydro-1,1-dimethyl- typically involves the reaction of hexahydroazepine with methylating agents under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the methylation process. Industrial production methods may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound .
Analyse Chemischer Reaktionen
1H-Azepinium, hexahydro-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Addition: Addition reactions with electrophiles or nucleophiles can lead to the formation of various addition products
Wissenschaftliche Forschungsanwendungen
1H-Azepinium, hexahydro-1,1-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 1H-Azepinium, hexahydro-1,1-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1H-Azepinium, hexahydro-1,1-dimethyl- can be compared with other similar compounds, such as:
1H-Azepin-1-amine, hexahydro-: This compound has a similar azepine structure but lacks the dimethyl substitution.
Hexahydro-1H-azepin-1-amine: Another similar compound with a hexahydroazepine core but different functional groups.
1-Aminohexahydroazepine: Similar in structure but with an amino group instead of the dimethyl substitution
Eigenschaften
CAS-Nummer |
54627-86-0 |
|---|---|
Molekularformel |
C8H18N+ |
Molekulargewicht |
128.24 g/mol |
IUPAC-Name |
1,1-dimethylazepan-1-ium |
InChI |
InChI=1S/C8H18N/c1-9(2)7-5-3-4-6-8-9/h3-8H2,1-2H3/q+1 |
InChI-Schlüssel |
DTAFFHPSEGEQRY-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCCCC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






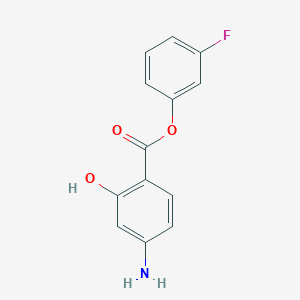
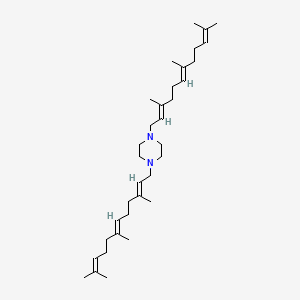
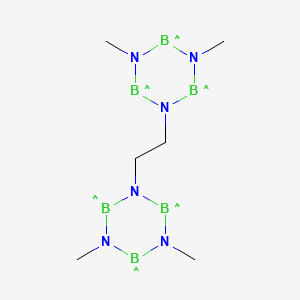
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)

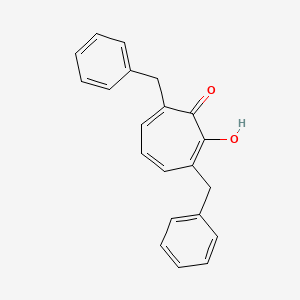
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)
